molecular formula C9H10ClNO2 B13606100 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine

1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine

Cat. No.: B13606100
M. Wt: 199.63 g/mol
InChI Key: CLAABKJMVAEBQU-UHFFFAOYSA-N
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Description

1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a chlorinated benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: This is followed by bromination with N-bromosuccinimide (NBS) to obtain the desired product . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of a methylmethanamine group, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a derivative of benzo[d][1,3]dioxole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN2O2
  • Molecular Weight : 228.66 g/mol
  • CAS Number : 179110-08-8

Pharmacological Profile

This compound has been studied for various biological activities, including:

  • Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like effects in animal models. Studies have shown that it can enhance serotonergic and dopaminergic neurotransmission, which is critical in mood regulation .
  • Neuroprotective Properties : The compound has demonstrated neuroprotective effects against oxidative stress and neuroinflammation in vitro. It appears to modulate pathways related to neurodegenerative diseases .

The proposed mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound potentially increases the levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects .

Study 1: Antidepressant Activity in Rodent Models

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.

Test TypeControl Group Immobility (s)Treatment Group Immobility (s)p-value
FST12060<0.01
TST15075<0.01

Study 2: Neuroprotective Effects on Neuronal Cells

In vitro studies assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed that treatment with varying concentrations of the compound significantly reduced cell death and increased cell viability.

Concentration (µM)Cell Viability (%)p-value
030-
1060<0.05
5085<0.01

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(7-chloro-1,3-benzodioxol-5-yl)-N-methylmethanamine

InChI

InChI=1S/C9H10ClNO2/c1-11-4-6-2-7(10)9-8(3-6)12-5-13-9/h2-3,11H,4-5H2,1H3

InChI Key

CLAABKJMVAEBQU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C(=C1)Cl)OCO2

Origin of Product

United States

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